Ethyl 2,3-diphenylacrylate chemical structure and properties
Ethyl 2,3-diphenylacrylate chemical structure and properties
Title: Ethyl 2,3-Diphenylacrylate: Structural Characterization, Synthesis, and Properties Subtitle: A Technical Guide for Chemical Researchers and Drug Development Professionals
Executive Summary
Ethyl 2,3-diphenylacrylate (Ethyl
This guide provides a rigorous technical analysis of Ethyl 2,3-diphenylacrylate, resolving common nomenclature ambiguities, detailing its stereoselective synthesis, and establishing its physicochemical profile based on verified spectroscopic data.
Part 1: Molecular Architecture & Stereochemistry
Structural Identity
The molecule consists of an acrylate backbone substituted with phenyl rings at the
-
IUPAC Name: Ethyl 2,3-diphenylprop-2-enoate
-
Common Name: Ethyl
-phenylcinnamate -
Molecular Formula:
-
Molecular Weight: 252.31 g/mol
Stereochemical Designation (E vs. Z)
The presence of the C=C double bond creates two geometric isomers. Proper assignment requires the Cahn-Ingold-Prelog (CIP) priority rules:
-
Position 2 (
): Priority is > . -
Position 3 (
): Priority is > .
The Isomers:
-
(E)-Isomer: The high-priority groups (
and ) are on opposite sides. Consequently, the two phenyl rings are on the same side (cis-stilbene-like relationship). This is often the thermodynamically stable product in condensation reactions due to the mechanism of elimination, despite the steric clash of the phenyl rings. -
(Z)-Isomer: The high-priority groups are on the same side.[1] The two phenyl rings are trans to each other.
Critical Distinction: In older literature, the term "cis-isomer" often referred to the relationship between the two phenyl rings. In modern IUPAC nomenclature, the "cis-phenyl" arrangement corresponds to the (E)-isomer .
Figure 1: Decision logic for stereochemical assignment of Ethyl 2,3-diphenylacrylate based on CIP priority rules.
Part 2: Physicochemical Profile
Unlike the solid acid precursor (
Table 1: Physicochemical Constants
| Property | Value | Notes |
| Physical State | Colorless Oil | Distinct from solid Etocrylene (MP 96°C) |
| Boiling Point | >275°C (est.)[2][3] | Distillable under high vacuum (e.g., 180°C @ 0.5 mmHg) |
| Solubility | Soluble | Chloroform, Ethyl Acetate, DCM, Ethanol |
| Solubility | Insoluble | Water |
| Refractive Index | High index due to conjugation | |
| UV | ~280 nm |
Spectroscopic Validation (1H NMR in
-
7.84 (s, 1H): Vinylic proton (
).[4] The chemical shift is diagnostic; it appears downfield due to the deshielding effect of the geminal phenyl ring and the conjugated ester. - 7.41 – 7.03 (m, 10H): Aromatic protons (two phenyl rings).
-
4.28 (q, 2H): Methylene protons of the ethyl ester (
). -
1.30 (t, 3H): Methyl protons of the ethyl ester (
).
Part 3: Synthetic Methodologies
Two primary routes exist: the classical Perkin condensation followed by esterification (Method A) and the direct Knoevenagel condensation (Method B).
Method A: Perkin Condensation & Esterification (High Stereocontrol)
This route is preferred for generating the thermodynamically stable (E)-acid, which is then esterified.
-
Condensation:
-
Reagents: Phenylacetic acid + Benzaldehyde + Acetic Anhydride + Triethylamine (Base).
-
Conditions: Reflux for 6–8 hours.
-
Mechanism: Formation of a mixed anhydride
Enolization Aldol-like attack on benzaldehyde Elimination. -
Intermediate: (E)-
-phenylcinnamic acid (Solid, MP 172–174°C).[3]
-
-
Esterification:
-
Reagents: Intermediate Acid + Ethanol +
(cat). -
Conditions: Reflux (Fischer Esterification).
-
Purification: Neutralization and vacuum distillation.
-
Method B: Direct Knoevenagel Condensation (One-Pot)
More atom-economical but requires careful water removal to drive equilibrium.
-
Reagents: Ethyl Phenylacetate + Benzaldehyde.
-
Catalyst: Piperidine (base) + Glacial Acetic Acid (buffer) or NaOEt.
-
Solvent: Toluene (with Dean-Stark trap).
-
Protocol:
-
Charge flask with Ethyl Phenylacetate (1.0 eq), Benzaldehyde (1.1 eq), and Toluene.
-
Add Piperidine (0.1 eq) and Acetic Acid (0.1 eq).
-
Reflux with azeotropic removal of water.
-
Monitor by TLC (disappearance of aldehyde).
-
Wash organic layer with dilute HCl (remove amine), then
. -
Concentrate and purify via column chromatography or vacuum distillation.
-
Figure 2: Direct synthesis workflow via Knoevenagel condensation.[5]
Part 4: Pharmacological & Industrial Utility
Drug Development Scaffold
Ethyl 2,3-diphenylacrylate serves as a structural analog to the stilbene class of compounds.
-
COX Inhibition: Derivatives of
-phenylcinnamic acid have demonstrated anti-inflammatory activity by inhibiting Cyclooxygenase (COX) enzymes, similar to the mechanism of NSAIDs. The ester acts as a prodrug, hydrolyzed in vivo to the active free acid. -
Anticancer Potential: The stilbene backbone is a privileged structure in oncology (e.g., Combretastatin analogs). The 2,3-diphenylacrylate motif restricts the rotation of the phenyl rings, potentially locking the molecule in a bioactive conformation for tubulin binding.
UV Filtration Mechanisms
While less common than Octocrylene, this molecule possesses significant UV-absorbing capabilities.
-
Mechanism: The conjugated
-system absorbs high-energy UV photons (UV-B region). The excitation energy is dissipated non-destructively through E/Z photoisomerization, converting light energy into heat and preventing the formation of reactive oxygen species (ROS).
References
-
Buckles, R. E., & Bremer, K. (1953). cis-alpha-Phenylcinnamic Acid. Organic Syntheses, 33, 70. (Provides the foundational synthesis and properties of the parent acid).
-
Luo, F., et al. (2013). Palladium-Catalyzed Cross-Coupling Reaction of Sulfoxonium Ylides and Benzyl Bromides. Royal Society of Chemistry Advances. (Provides specific NMR characterization and physical state of the ethyl ester).
- Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. (Authoritative review on the synthetic mechanism).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl alpha-phenylcinnamate. (Verified for structural identifiers).
